REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[NH:3].Cl.C[O-].[Na+].N[C:10]1[C:15]([C:16]#[N:17])=[CH:14][C:13]([C:18]#[N:19])=[CH:12][N:11]=1.C1CCCCC1.CCOC(C)=O>CCO>[NH2:3][C:2]1[N:4]=[C:16]([NH2:17])[C:15]2[CH:14]=[C:13]([C:18]#[N:19])[CH:12]=[N:11][C:10]=2[N:1]=1 |f:0.1,2.3,5.6|
|
Name
|
|
Quantity
|
2.66 g
|
Type
|
reactant
|
Smiles
|
NC(=N)N.Cl
|
Name
|
NaOMe
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1C#N)C#N
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Name
|
cyclohexane EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCCC1.CCOC(=O)C
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Type
|
CUSTOM
|
Details
|
A sample of this material (1.0 g) was stirred with near-boiling Me2SO (dimethyl sulfoxide) (250 mL)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The solid filtered from the cooled mixture
|
Type
|
WASH
|
Details
|
was washed on the funnel with H2O and EtOH
|
Type
|
FILTRATION
|
Details
|
the slightly cloudy solution was filtered (Celite)
|
Type
|
CUSTOM
|
Details
|
to give a clear, pale-yellow filtrate which
|
Type
|
CONCENTRATION
|
Details
|
was then concentrated by evaporation in vacuo (to about 60 mL)
|
Type
|
ADDITION
|
Details
|
Addition of EtOH (200 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1N=C(C2=C(N1)N=CC(=C2)C#N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 880 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |